2-(Cinnamylamino)ethanol

Übersicht

Beschreibung

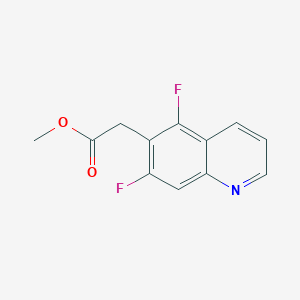

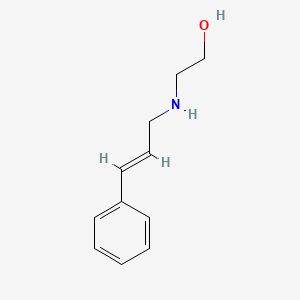

“2-(Cinnamylamino)ethanol” is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is a main product in the chemistry industry .

Synthesis Analysis

The synthesis of “this compound” has been achieved through various methods. One such method involves the use of ω-aminotransferase Cv-ωTA from Chromobacterium violaceum, which has high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . The yield of cinnamylamine reached 523.15 mg/L after optimizing the substrates and the supply of the cofactors, PLP and NADPH .

Molecular Structure Analysis

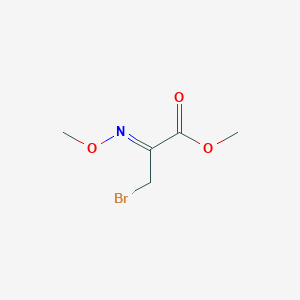

The molecular structure of “this compound” includes a cinnamyl group (a phenyl group attached to a propene), an amino group, and an ethanol group . The InChI key for this compound is SKTUNMLBMMTJHS-QPJJXVBHSA-N .

Chemical Reactions Analysis

“this compound” has been studied for its superior performance in CO2 separation compared to monoethanolamine . This is due to its ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .

Physical And Chemical Properties Analysis

“this compound” has a boiling point of 333.933±30.0°C at 760 mmHg and a density of 1.044±0.1 g/cm3 . More detailed physical and chemical properties may require specific experimental measurements.

Wissenschaftliche Forschungsanwendungen

1. Electrochemiluminescence Applications

2-(Cinnamylamino)ethanol shows relevance in the field of electrochemiluminescence (ECL), particularly when combined with certain reagents. Xue et al. (2009) investigated its interaction in an ECL system using Ru(bpy) 3 2+/DBAE, where it acted as an efficient co-reactant. This system has shown potential applications in analytical chemistry, such as the sensitive detection of dopamine, a neurotransmitter (Xue, Guo, Qiu, Lin, & Chen, 2009).

2. Organic Functional Group Reactions

In the study of organic chemistry, specifically in polarography, this compound-related compounds have been analyzed. Brand and Fleet (1968) explored the electroactive behavior of cinnamic acid and its derivatives in different pH environments. Their work contributes to understanding the electrochemical properties of compounds related to this compound (Brand & Fleet, 1968).

3. Thermophysical Properties Study

Investigations into the thermophysical properties of related ethanolamines, such as 2-(diethylamino)ethanol and 2-(ethylamino)ethanol, offer insights into their vapor pressures, liquid phase heat capacities, and phase behavior. Soares et al. (2018) contributed to this field by measuring these properties across various temperature ranges, aiding in the understanding of the physical behavior of these substances (Soares, Štejfa, Ferreira, Pinho, Růžička, & Fulem, 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[(E)-3-phenylprop-2-enyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-10-9-12-8-4-7-11-5-2-1-3-6-11/h1-7,12-13H,8-10H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTUNMLBMMTJHS-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B3211174.png)

![3-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B3211194.png)